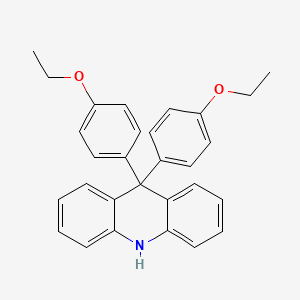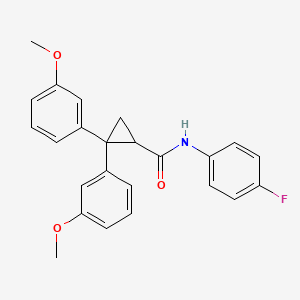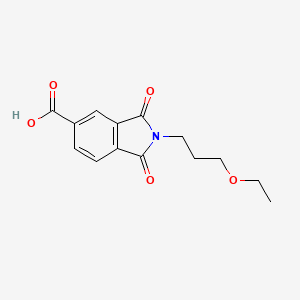
9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine, also known as berberine, is a naturally occurring alkaloid found in several plant species. It has been used in traditional medicine for centuries, primarily in the treatment of gastrointestinal disorders. In recent years, berberine has gained attention for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
The exact mechanism of 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine's action is not fully understood. However, it has been suggested that 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine exerts its effects by modulating various signaling pathways. Berberine has been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism. Berberine has also been shown to inhibit the activity of various enzymes such as dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE). Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Berberine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Berberine has also been found to possess antioxidant properties, which help to protect cells from oxidative damage. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been shown to regulate glucose and lipid metabolism, making it a potential treatment option for diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
Berberine has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its effects are well documented. However, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine also has some limitations. Its low solubility in water can make it challenging to work with, and its effects can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine. One area of interest is its potential use as a treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Berberine has been found to possess neuroprotective properties and may help to prevent the accumulation of amyloid-beta and alpha-synuclein, which are associated with these diseases. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine's potential as an anticancer agent is an area of ongoing research, with several clinical trials currently underway. Finally, the development of new methods for synthesizing and delivering 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine may help to overcome some of its limitations and make it a more effective treatment option.
Méthodes De Synthèse
Berberine can be synthesized using several methods, including extraction from plant sources, chemical synthesis, and microbial fermentation. Extraction from plants such as Berberis aristata and Coptis chinensis is the most common method. Chemical synthesis involves the reaction of 4-ethoxybenzaldehyde with dimethylaniline, followed by cyclization and reduction. Microbial fermentation is a relatively new method and involves the use of microorganisms such as Escherichia coli and Saccharomyces cerevisiae.
Applications De Recherche Scientifique
Berberine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Berberine has also been found to regulate glucose and lipid metabolism, making it a potential treatment option for diabetes and obesity. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
Propriétés
IUPAC Name |
9,9-bis(4-ethoxyphenyl)-10H-acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO2/c1-3-31-23-17-13-21(14-18-23)29(22-15-19-24(20-16-22)32-4-2)25-9-5-7-11-27(25)30-28-12-8-6-10-26(28)29/h5-20,30H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUYECNLHQQSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-ethoxyphenyl)-9,10-dihydroacridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4966253.png)

![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide](/img/structure/B4966276.png)
![3-[(2-hydroxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4966281.png)
![ethyl 6-methyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966282.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4966290.png)

![ethyl {5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4966308.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)

![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)